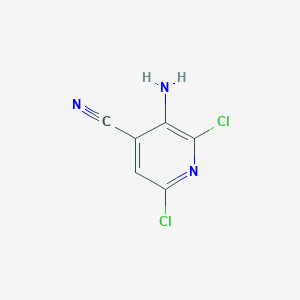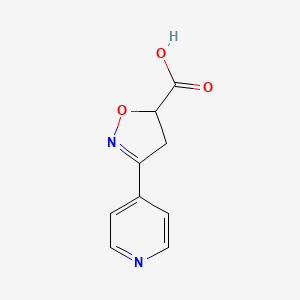
3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a heterocyclic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is related to 3-(Pyridin-4-yl)acrylic acid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of related compounds such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide has been studied . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 3-PYRIDIN-4-YL-PROPIONIC ACID have been studied. It has a melting point of 231℃ and a boiling point of 311.9±17.0 °C (Predicted). It has a density of 1.193±0.06 g/cm3 (Predicted) and a pKa of 4.20±0.10 (Predicted) .Applications De Recherche Scientifique
1. Synthesis and Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid
- Application Summary : This compound has been synthesized and characterized, and its supramolecular structure has been analyzed. The pyridine ring is fused to acrylic acid, forming an almost planar structure with an E-configuration about the double bond .
- Methods of Application : The synthesis of (E)-3-(pyridin-4-yl)acrylic acid compound was performed following the procedure reported by Kudelko et al. (2015) for the synthesis of 3-(pyridyl)acrylic acids .
- Results or Outcomes : The compound crystallizes as prismatic colorless crystals in space group P1, with one molecule in the asymmetric unit. The supramolecular analysis was supported by Hirshfeld surface and two-dimensional fingerprint plot analysis .
2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Application Summary : Pyrazolo[3,4-b]pyridines, which are structurally similar to “3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”, have been synthesized and studied for their biomedical applications .
- Methods of Application : These compounds were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .
- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
3. Metal–Organic Frameworks Built from Achiral 3-(5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Benzoic Acid
- Application Summary : This research focuses on the synthesis and structural characterization of metal–organic frameworks (MOFs) built from a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .
- Methods of Application : The MOFs were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes : Four metal (II)-complexes were synthesized and characterized. The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .
4. Synthesis of Novel 3-(Pyridin-4-yl)-1,2,4-Triazines
- Application Summary : This research involves the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines .
- Methods of Application : The synthesis procedure is not detailed in the available information .
- Results or Outcomes : The resulting compounds were characterized, but the specific results are not provided in the available information .
5. Synthesis, Structure and Properties of Three New Polymers
- Application Summary : This research involves the synthesis, structure, and properties of three new polymers based on a similar compound, 5-(Pyridin-3-yl)isophthalic acid .
- Methods of Application : The polymers were synthesized and characterized .
- Results or Outcomes : Three new metal–organic complexes were synthesized and characterized .
6. Synthesis and Characterization of Metal–Organic Frameworks
- Application Summary : This research involves the synthesis and structural characterization of metal–organic frameworks (MOFs) built from a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .
- Methods of Application : The MOFs were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes : Four metal (II)-complexes were synthesized and characterized. The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyridin-4-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKBXDGGWXFWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



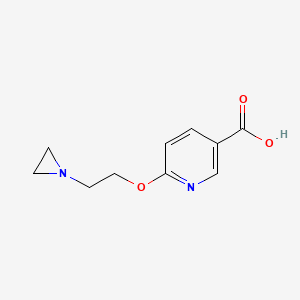
amine](/img/structure/B1385942.png)

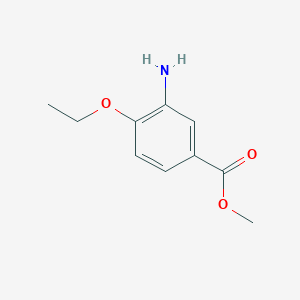
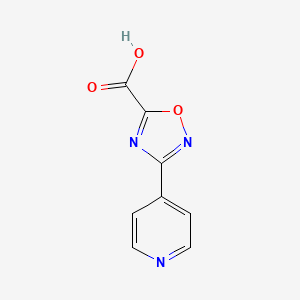
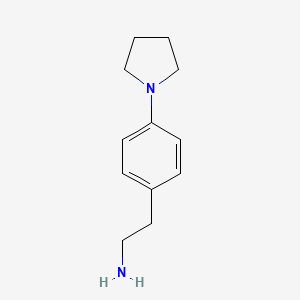
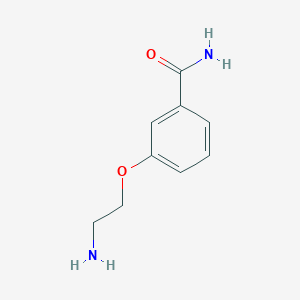
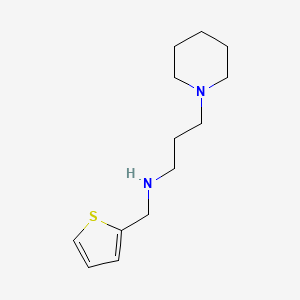
![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
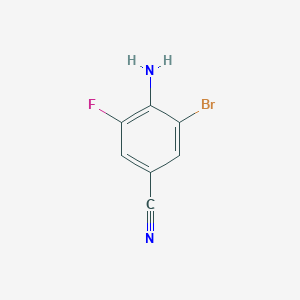

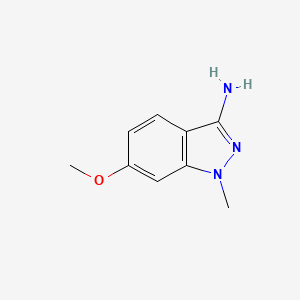
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
